1-Boc-3,4-Dibromoindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

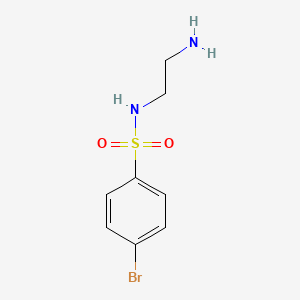

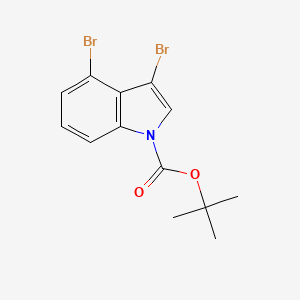

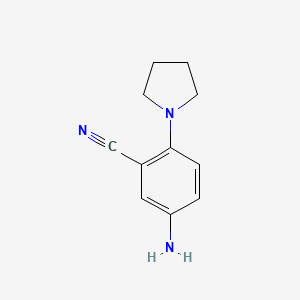

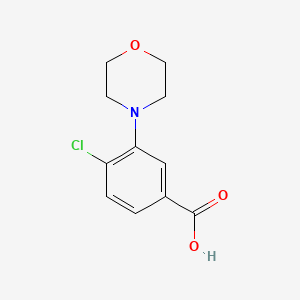

1-Boc-3,4-Dibromoindole is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The dibromo designation indicates the presence of two bromine atoms at the 3 and 4 positions of the indole ring.

Synthesis Analysis

The synthesis of related bromoindole compounds has been explored in various studies. For instance, a palladium-catalyzed regioselective hydrodebromination of dibromoindoles has been developed to selectively prepare 4-bromoindoles, which are valuable intermediates in the synthesis of complex molecules such as the antihypertensive agent indolodioxane U86192A . This method showcases the potential for selective bromination and debromination in the synthesis of substituted indoles.

Molecular Structure Analysis

Indoles, including those substituted with bromine atoms, have a molecular structure that is characterized by a fused benzene and pyrrole ring. The presence of bromine atoms can significantly influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions. The molecular structure of indoles is crucial for their biological activity and their utility in pharmaceutical applications.

Chemical Reactions Analysis

Bromoindoles can undergo various chemical reactions, leveraging the bromine atoms as reactive sites for further functionalization. For example, the N-Heterocyclic carbene-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles can efficiently assemble spirocarbocyclic oxindoles, which are important in molecular biology and pharmacy due to their complex structure and potential biological activity . This demonstrates the versatility of bromoindoles in constructing more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3,4-Dibromoindole would be influenced by the presence of the Boc protective group and the dibromo substitution. The Boc group increases the steric bulk and provides protection for the nitrogen atom in the indole ring, which can be useful in various synthetic applications. The dibromo substitution adds to the molecular weight and affects the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the presence of the electron-withdrawing bromine atoms.

While the provided papers do not directly discuss 1-Boc-3,4-Dibromoindole, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of related bromoindole compounds, which can be extrapolated to understand the characteristics of 1-Boc-3,4-Dibromoindole .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

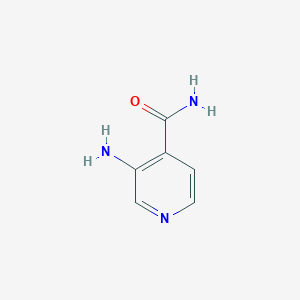

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biotechnological Production of Indoles

- Scientific Field : Systems Microbiology and Biomanufacturing

- Application Summary : Indole is a signalling molecule produced both by bacteria and plants. In this review, its signalling role between microbes and in particular in the human gut is discussed . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This review discusses recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Results or Outcomes : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

Chemoselective BOC Protection of Amines

- Scientific Field : Organic Chemistry

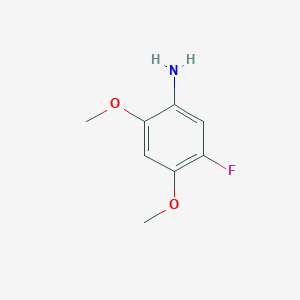

- Application Summary : BOC protection of amines is a significant process in organic synthesis. It is used in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems . The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Synthesis of Selected Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Efficient Copper-Catalyzed Cross-Coupling

- Scientific Field : Organic Chemistry

- Application Summary : Copper-catalyzed cross-coupling is a significant process in organic synthesis. It is used in the synthesis of a variety of compounds .

- Methods of Application : This process involves the use of copper catalysts and has been studied over various systems . The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3,4-dibromoindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKVBYGNVGDARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444890 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3,4-Dibromoindole | |

CAS RN |

219943-38-1 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)